N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C14H19N3O6S and its molecular weight is 357.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is 357.09945651 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Serotonin Receptor Agonism
Research has shown that derivatives of benzamide, including compounds structurally related to N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their pharmacological properties. Specifically, these compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, offering promising applications in enhancing gastrointestinal motility without the side effects associated with 5-HT3 and dopamine D2 receptor binding affinity. These findings suggest potential therapeutic applications in treating gastrointestinal disorders by accelerating gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).
Electrochemical and Analytical Chemistry
In the field of analytical chemistry, studies have explored the electrochemical properties of related compounds, highlighting their reducibility and oxidizability, which could be leveraged in developing new analytical methods for pharmaceuticals. For example, the electrochemical behavior of Nimesulide, a molecule with a similar nitro and methoxyphenyl group, has been thoroughly investigated, revealing insights into its cathodic and anodic signals that correspond to nitro group reduction and methylsulfonamide group oxidation, respectively. This research opens avenues for the development of new differential pulse polarographic methods for the determination of such compounds in pharmaceutical formulations (Álvarez-Lueje et al., 1997).
Chemical Synthesis and Characterization
The synthesis and characterization of novel benzamides and their metal complexes have been studied, indicating that compounds with a methoxyphenyl group can form stable complexes with copper and cobalt. These complexes exhibit significant antibacterial activity, surpassing that of the free ligands and some standard antibiotics against certain bacteria. This research suggests the potential of these compounds in developing new antibacterial agents with enhanced efficacy (Khatiwora et al., 2013).
PET Imaging and Neuroreceptor Studies
In neuroscientific research, analogs of N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide have been synthesized for positron emission tomography (PET) imaging studies, targeting CB1 cannabinoid receptors. These studies highlight the feasibility of using such compounds as radiotracers for investigating neurological conditions and the function of specific receptors in the brain, contributing to the understanding of neuropsychiatric disorders and the development of novel diagnostic tools (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-11-5-6-12(13(8-11)17(19)20)15-14(18)10-4-3-7-16(9-10)24(2,21)22/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJPRFBAJFESBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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